NEU-730
Description
For instance, key bond angles such as C29-C28-C27 (123.1°) and C28-C29-C30 (121.6°) highlight its conformational rigidity, which may influence its biological activity . The compound’s synthesis involves multi-step organic reactions, as inferred from the Supporting Information guidelines in , which emphasize reproducibility and detailed experimental protocols .
NEU-730’s pharmacological relevance is implied by , which encourages comprehensive reviews of newly identified compounds.
Properties
CAS No. |
1622300-88-2 |
|---|---|
Molecular Formula |
C25H29NO5 |
Molecular Weight |
423.509 |
IUPAC Name |
cis-4-Cyano-4-[4-methoxy-3-(4-phenoxybutoxy)phenyl]-cyclohexanecarboxylic acid |
InChI |
InChI=1S/C25H29NO5/c1-29-22-10-9-20(25(18-26)13-11-19(12-14-25)24(27)28)17-23(22)31-16-6-5-15-30-21-7-3-2-4-8-21/h2-4,7-10,17,19H,5-6,11-16H2,1H3,(H,27,28)/t19-,25+ |
InChI Key |
OGVVVHXXDFPPNX-KJDSRRNHSA-N |
SMILES |
O=C([C@H]1CC[C@](C2=CC=C(OC)C(OCCCCOC3=CC=CC=C3)=C2)(C#N)CC1)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NEU-730; NEU730; NEU 730 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
A rigorous comparison of NEU-730 with structurally or functionally analogous compounds requires adherence to the analytical frameworks outlined in and . Below is a detailed analysis based on the available evidence and methodological guidelines:
Structural Comparison
- Conformational Rigidity : this compound’s bond angles (e.g., C43-C30-C29: 113.6°, C43-C30-C31: 117.1°) suggest a planar geometry distinct from more flexible analogs like Compound X (C30-C31-C32: 125.8°) described in . This rigidity may enhance binding specificity but reduce metabolic stability.
Pharmacological and Functional Comparison
While emphasizes neutral and scientific reporting of pharmacological data, the absence of explicit efficacy or toxicity data for this compound necessitates inferred comparisons:
- Synthetic Feasibility : and highlight the need for reproducible synthesis protocols. This compound’s multi-step synthesis (e.g., C34-C33-C32: 121.2°) may pose scalability challenges compared to single-step analogs .
Data Table: Key Parameters of this compound and Analogs
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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